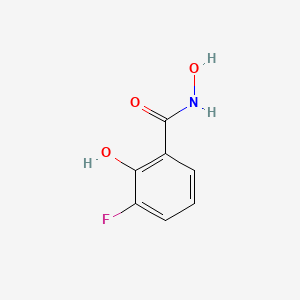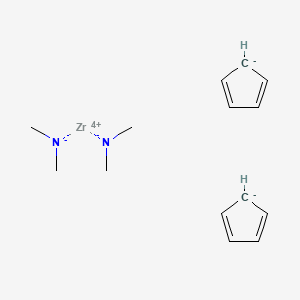
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine, also known as N-t-Bu-CPDMS, is a highly versatile organosilicon amine used in a variety of scientific applications. It is a colorless liquid with a boiling point of 137°C and a melting point of -40°C. It is a strong base, and is used as a catalyst for a variety of reactions, including the synthesis of silanes, siloxanes, and silicates. It is also used as a ligand in organometallic complexes and as a stabilizing agent in organic synthesis.
Mechanism of Action
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine acts as a strong base, and its ability to act as a catalyst in a variety of reactions is due to its ability to protonate and deprotonate other molecules. It can also act as a ligand in organometallic complexes, and its ability to stabilize organometallic complexes is due to its ability to form strong hydrogen bonds with the metal.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any enzymes or receptors.
Advantages and Limitations for Lab Experiments
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is a versatile organosilicon amine that is widely used in scientific research. It is easy to handle and store, and it is relatively inexpensive. It is also relatively non-toxic, and it does not react with many other compounds. However, it is not as reactive as some other organosilicon amines, and it may not be suitable for some laboratory applications.
Future Directions
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine has a wide range of potential applications in scientific research. It could be used as a catalyst in the synthesis of polymers, and it could be used as a ligand in organometallic complexes. It could also be used in the synthesis of inorganic compounds, and it could be used as a reactant in the synthesis of other organosilicon compounds. In addition, it could be used to study the structure and reactivity of organosilicon compounds, and it could be used to study the structure and reactivity of organometallic complexes. Finally, it could be used to study the structure and reactivity of other organic compounds.
Synthesis Methods
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is synthesized by the reaction of tert-butylchloride with 3-tert-butylcyclopentadienyldimethylsilyl chloride in an aqueous solution of sodium hydroxide. The reaction is carried out in the presence of an inert atmosphere of nitrogen, and the product is isolated by distillation.
Scientific Research Applications
N-(tert-Butyl)-N-(3-tert-butylcyclopentadienyldimethylsilyl)amine is a versatile organosilicon amine that has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of silanes, siloxanes, and silicates, and as a ligand in organometallic complexes. It can also be used as a stabilizing agent in organic synthesis, and as a reactant in the synthesis of other organosilicon compounds. In addition, it has been used in the synthesis of polymers and in the synthesis of inorganic compounds.
properties
IUPAC Name |
N-[(3-tert-butylcyclopenta-2,4-dien-1-yl)-dimethylsilyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi/c1-14(2,3)12-9-10-13(11-12)17(7,8)16-15(4,5)6/h9-11,13,16H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFOBBUAVAIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C1)[Si](C)(C)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

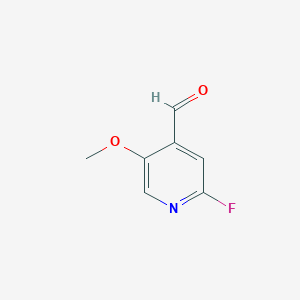
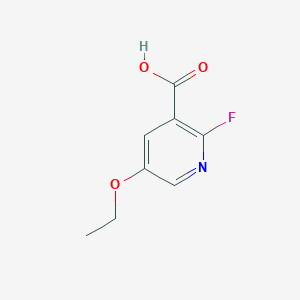
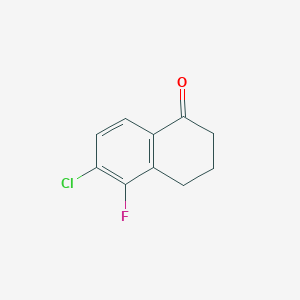


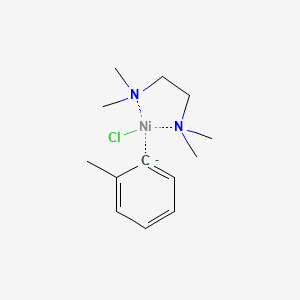

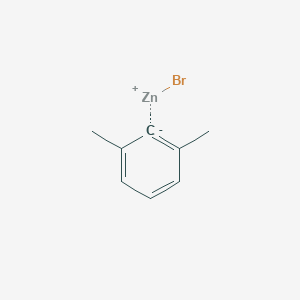
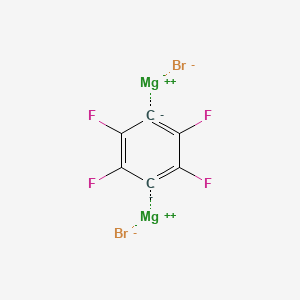
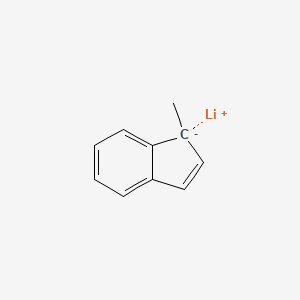
![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
